

A Comprehensive Technical Guide to the Solubility of Metolcarb in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metolcarb**

Cat. No.: **B1676512**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **Metolcarb**, a carbamate insecticide, in a variety of organic solvents. Understanding the solubility of this compound is critical for a range of applications, from formulation development and environmental fate analysis to the design of effective analytical methods. This document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Metolcarb: A Profile

Metolcarb, chemically known as (3-methylphenyl) N-methylcarbamate, is a white crystalline solid.^{[1][2]} Its utility as an insecticide is linked to its ability to inhibit acetylcholinesterase, a key enzyme in the nervous system of insects.^[3] The efficacy and environmental behavior of **Metolcarb** are significantly influenced by its solubility in different media.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. **Metolcarb** exhibits a range of solubilities depending on the polarity of the solvent and the temperature. Generally, it is more soluble in polar organic solvents and sparingly soluble in nonpolar solvents.^[1] The available quantitative data for the solubility of **Metolcarb** in several solvents are summarized in the table below.

Solvent	Temperature	Solubility
Water	30 °C	2600 mg/L
Cyclohexanone	30 °C	790 g/kg
Methanol	Room Temperature	880 g/kg
Xylene	30 °C	100 g/kg
Acetone	Not Specified	Soluble
Chloroform	Not Specified	Soluble
Ethanol	Not Specified	Soluble
Benzene	Not Specified	Slightly Soluble
Toluene	Not Specified	Slightly Soluble

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of **Metolcarb** in the cited literature are not exhaustively detailed, a general and widely accepted methodology, the static equilibrium method, can be described. This method is suitable for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of **Metolcarb** in a specific organic solvent at a controlled temperature.

Materials:

- **Metolcarb** (analytical standard)
- Selected organic solvent (HPLC grade or equivalent)
- Glass vials with screw caps
- Shaking incubator or water bath with temperature control
- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Metolcarb** to a series of glass vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator or water bath set to the desired constant temperature.
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of **Metolcarb** in the solution remains constant.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
 - To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.

- Filter the aliquot through a syringe filter to remove any remaining solid particles.
- Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification:
 - Analyze the diluted samples using a validated HPLC method. The concentration of **Metolcarb** in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
 - The solubility of **Metolcarb** in the solvent is then calculated by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Metolcarb**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. METOLCARB [chembk.com]
- 3. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Metolcarb in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676512#solubility-of-metolcarb-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com